5-[(2-chloro-4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-[(2-chloro-4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol is an organic compound with the chemical formula C14H11ClFN4OS. This compound is known for its unique structure, which includes a triazole ring, a thiol group, and a chlorofluorophenyl ether moiety. It is a white to yellowish solid and has various applications in scientific research and industry .
Preparation Methods
The synthesis of 5-[(2-chloro-4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 2-chloro-4-fluorophenol and 4-methyl-4H-1,2,4-triazole-3-thiol.
Reaction Conditions: The reaction between 2-chloro-4-fluorophenol and chloromethyl methyl ether in the presence of a base such as potassium carbonate yields 2-chloro-4-fluorophenoxymethyl chloride.
Chemical Reactions Analysis
5-[(2-chloro-4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Substitution: The chlorofluorophenyl ether moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide for oxidation and nucleophiles like amines for substitution reactions.
Major Products: Oxidation leads to disulfide derivatives, while substitution reactions yield various substituted triazole derivatives.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-[(2-chloro-4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets:
Molecular Targets: It can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: The compound may affect various biochemical pathways, including those involved in oxidative stress and cellular signaling
Comparison with Similar Compounds
When compared to similar compounds, 5-[(2-chloro-4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol stands out due to its unique combination of functional groups:
Properties
IUPAC Name |
3-[(2-chloro-4-fluorophenoxy)methyl]-4-methyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClFN3OS/c1-15-9(13-14-10(15)17)5-16-8-3-2-6(12)4-7(8)11/h2-4H,5H2,1H3,(H,14,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVEBJJXXPVDWJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)COC2=C(C=C(C=C2)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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